molecular formula C24H19NO4S B371425 4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate CAS No. 329777-87-9

4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate

Cat. No.: B371425
CAS No.: 329777-87-9
M. Wt: 417.5g/mol
InChI Key: XZVIRAPTVAJNBJ-UHFFFAOYSA-N
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Description

4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a naphthylmethylene group, an amino group, and a methoxybenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate typically involves a multi-step process. One common method includes the condensation reaction between 1-naphthaldehyde and 4-aminophenyl 4-methoxybenzenesulfonate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-Naphthylmethylene)amino)phenyl 4-chlorobenzenesulfonate
  • 4-((1-Naphthylmethylene)amino)phenyl 4-nitrobenzenesulfonate
  • 4-((1-Naphthylmethylene)amino)phenyl 4-hydroxybenzenesulfonate

Uniqueness

4-((1-Naphthylmethylene)amino)phenyl 4-methoxybenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring specific reactivity and stability profiles.

Properties

IUPAC Name

[4-(naphthalen-1-ylmethylideneamino)phenyl] 4-methoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4S/c1-28-21-13-15-23(16-14-21)30(26,27)29-22-11-9-20(10-12-22)25-17-19-7-4-6-18-5-2-3-8-24(18)19/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVIRAPTVAJNBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)N=CC3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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